
Argon--xenon (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon–xenon (1/4) is a noble gas mixture consisting of one part argon and four parts xenon. Both argon and xenon belong to Group 18 of the periodic table, known as the noble gases, which are characterized by their low reactivity due to their full valence electron shells. This mixture is utilized in various scientific and industrial applications due to the unique properties of its constituent gases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of argon–xenon (1/4) typically involves the separation and purification of argon and xenon from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases. The purified gases are then mixed in the desired ratio of one part argon to four parts xenon .
Industrial Production Methods: Industrial production of argon–xenon mixtures involves large-scale cryogenic distillation units that separate noble gases from air. The gases are then stored in high-pressure cylinders and mixed in precise ratios using gas blending equipment. This ensures the consistent quality and composition of the argon–xenon (1/4) mixture .
Análisis De Reacciones Químicas
Types of Reactions: Noble gases, including argon and xenon, are generally chemically inert. xenon can form compounds under specific conditions. For example, xenon can react with fluorine to form xenon fluorides such as xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6) .
Common Reagents and Conditions: The formation of xenon fluorides typically requires the use of fluorine gas under controlled conditions. For instance, xenon difluoride can be synthesized by exposing xenon gas to fluorine gas at room temperature .
Major Products: The major products of xenon reactions with fluorine are xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These compounds are used in various chemical applications due to their strong oxidizing properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, argon–xenon mixtures are used in gas chromatography as carrier gases due to their inertness and ability to provide a stable environment for the separation of chemical compounds .
Biology and Medicine: Xenon, a component of the argon–xenon mixture, has been studied for its neuroprotective and organoprotective properties. It has shown potential in reducing brain damage following traumatic brain injury and stroke . Additionally, xenon is used as an anesthetic due to its minimal side effects and rapid recovery times .
Industry: In the industrial sector, argon–xenon mixtures are used in lighting, particularly in high-intensity discharge lamps and laser applications. The unique properties of xenon allow for the generation of bright, white light, making it ideal for use in projectors and automotive headlights .
Mecanismo De Acción
The mechanism of action of xenon involves its interaction with various molecular targets in the body. Xenon is known to inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a role in excitatory neurotransmission. By blocking this receptor, xenon can reduce neuronal excitotoxicity and provide neuroprotection . Additionally, xenon has been shown to modulate other ion channels and receptors, contributing to its anesthetic and organoprotective effects .
Comparación Con Compuestos Similares
Similar Compounds: Other noble gas mixtures, such as argon–krypton and xenon–krypton, share some similarities with argon–xenon (1/4). These mixtures are also used in lighting and scientific applications due to their inertness and unique properties .
Uniqueness: What sets argon–xenon (1/4) apart is the specific combination of argon and xenon, which provides a balance of properties from both gases. Xenon’s ability to form compounds and its neuroprotective properties, combined with argon’s inertness and stability, make this mixture particularly valuable in various applications .
Propiedades
Número CAS |
192275-14-2 |
|---|---|
Fórmula molecular |
Ar2Xe8 |
Peso molecular |
1130 g/mol |
Nombre IUPAC |
argon;xenon |
InChI |
InChI=1S/2Ar.8Xe |
Clave InChI |
AXVAXCAQFHNNBH-UHFFFAOYSA-N |
SMILES canónico |
[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
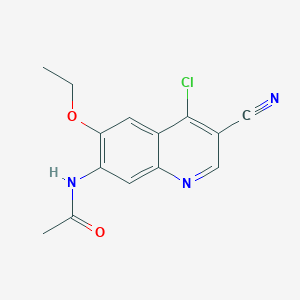
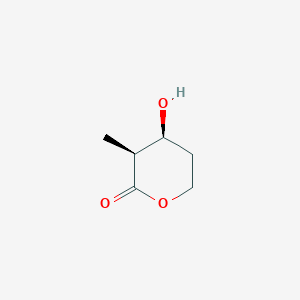
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
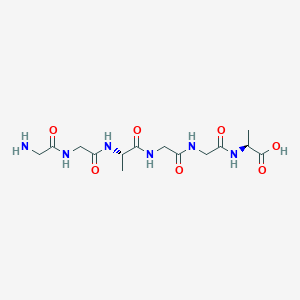

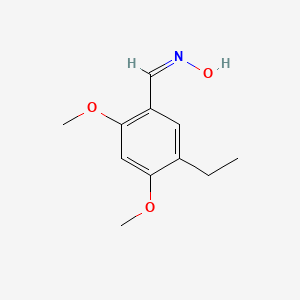
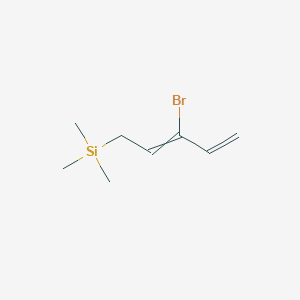
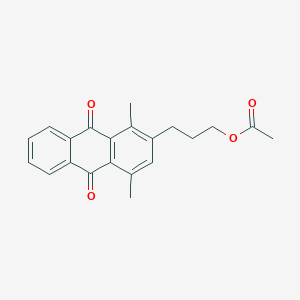
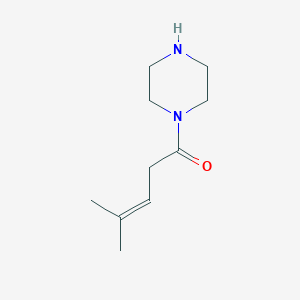
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
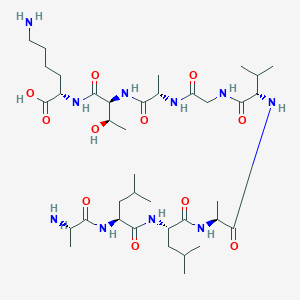
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
